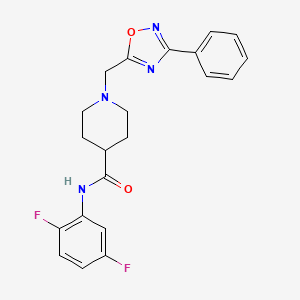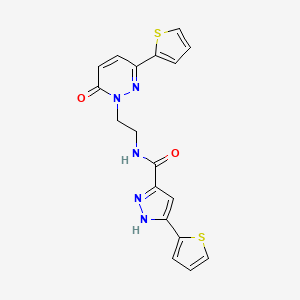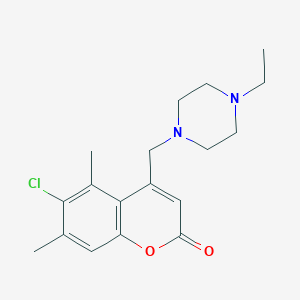
6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
Quinoline derivatives exhibit important biological activities due to their unique molecular structure . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Chemical Reactions Analysis
Quinoline derivatives are known to undergo various chemical reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase . This ultimately leads to rapid bacterial death .Aplicaciones Científicas De Investigación
Anticholinesterase Activity
Researchers have developed a synthesis method for compounds similar to 6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one, focusing on their anticholinesterase activity. These compounds, through an unusual version of the Morita–Baylis–Hillman reaction, have shown inhibitory activity against butyrylcholinesterase, suggesting potential applications in the treatment of diseases like Alzheimer's P. Filippova et al., 2019.
Catalytic Applications in Organic Synthesis
Another study explored the use of silica-bonded N-propylpiperazine sodium n-propionate as an efficient solid base for the synthesis of a series of 4H-pyran derivatives. This catalyst facilitated the preparation of various dihydropyrano[c]chromenes, suggesting the compound's derivative might be useful in enhancing the efficiency of organic synthesis processes K. Niknam et al., 2013.
Structural Analysis and Molecular Interaction Studies
The structural analysis and investigation of molecular interactions of derivatives closely related to the queried compound have been conducted to understand their stability, geometry, and electronic properties. These studies provide insights into the conformational preferences and potential reactivity or binding capabilities of such compounds, which can be crucial in drug design and material science E. Taşal & Mustafa Kumalar, 2010.
Antimicrobial Activity
Research on thiazolidinone derivatives, including those structurally similar to this compound, has revealed significant antimicrobial activity against various bacterial and fungal strains. These findings indicate the potential use of such compounds in developing new antimicrobial agents Divyesh Patel, P. Kumari, & N. Patel, 2012.
Synthesis and Biological Evaluation as Antitumor Agents
Compounds derived from the core structure of this compound have been synthesized and evaluated for their potential as antitumor agents. These studies are crucial for the development of new cancer therapies, demonstrating the versatility and therapeutic potential of such compounds M. G. Badrey & S. M. Gomha, 2012.
Mecanismo De Acción
Direcciones Futuras
The future directions in the research of quinoline derivatives involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Propiedades
IUPAC Name |
6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c1-4-20-5-7-21(8-6-20)11-14-10-16(22)23-15-9-12(2)18(19)13(3)17(14)15/h9-10H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKKKZLPJLYNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=C2C(=C(C(=C3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-methoxy-3-(3-methoxypropyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2747621.png)
![N-(2,4-dimethoxyphenyl)-2-(5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2747625.png)
![N-(3,4-dimethylphenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2747627.png)
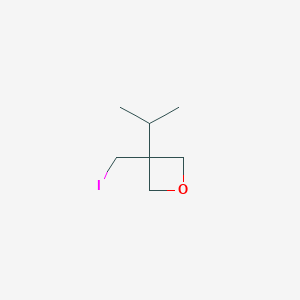
![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2747630.png)
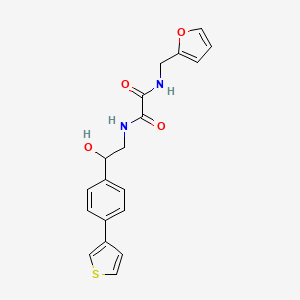
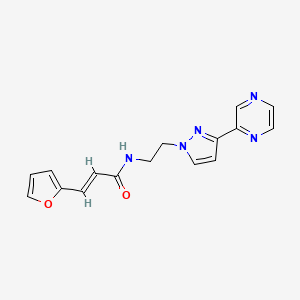
![2-[1-Hydroxy-4-(quinolin-8-ylsulfonylamino)naphthalen-2-yl]sulfanylacetic acid](/img/structure/B2747634.png)
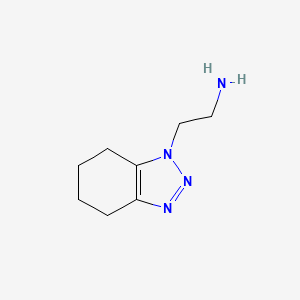
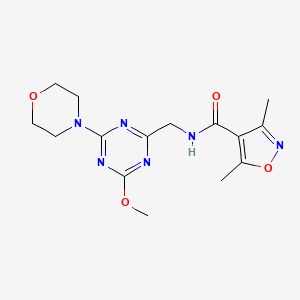

![4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2747641.png)
